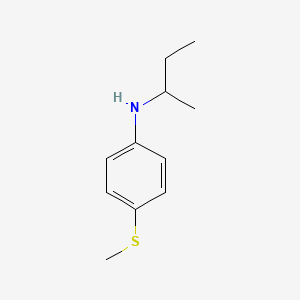
N-(butan-2-yl)-4-(methylsulfanyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(butan-2-yl)-4-(methylsulfanyl)aniline is an organic compound with the molecular formula C11H17NS It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a butan-2-yl group, and the hydrogen atom on the para position of the benzene ring is replaced by a methylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-4-(methylsulfanyl)aniline typically involves the alkylation of 4-(methylsulfanyl)aniline with a butan-2-yl halide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the product is typically achieved through recrystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(butan-2-yl)-4-(methylsulfanyl)aniline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like iron powder and hydrochloric acid.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitroanilines, sulfonylanilines, halogenated anilines.
Applications De Recherche Scientifique
N-(butan-2-yl)-4-(methylsulfanyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(butan-2-yl)-4-(methylsulfanyl)aniline depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(butan-2-yl)-3-(methylsulfanyl)aniline
- N-(butan-2-yl)-2-(methylsulfanyl)aniline
- N-(butan-2-yl)-4-(ethylsulfanyl)aniline
Uniqueness
N-(butan-2-yl)-4-(methylsulfanyl)aniline is unique due to the specific positioning of the butan-2-yl and methylsulfanyl groups, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C11H17NS |
|---|---|
Poids moléculaire |
195.33 g/mol |
Nom IUPAC |
N-butan-2-yl-4-methylsulfanylaniline |
InChI |
InChI=1S/C11H17NS/c1-4-9(2)12-10-5-7-11(13-3)8-6-10/h5-9,12H,4H2,1-3H3 |
Clé InChI |
CFYXUFHPVIHIEY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NC1=CC=C(C=C1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Diethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-amine](/img/structure/B13217619.png)
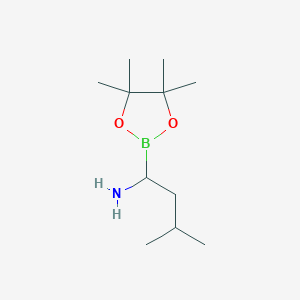
![2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine](/img/structure/B13217634.png)
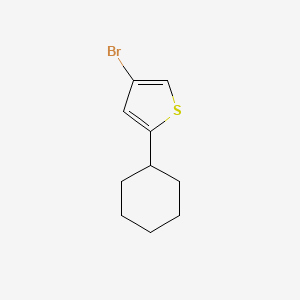
![Methyl 3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B13217640.png)
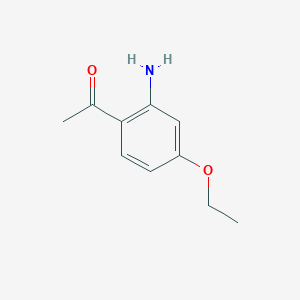
![N,N-Diethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13217647.png)
![Benzyl 3-(aminomethyl)-2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13217652.png)
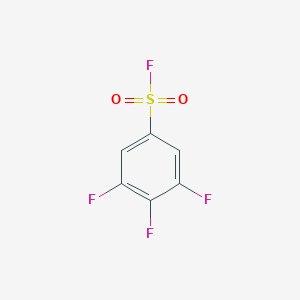
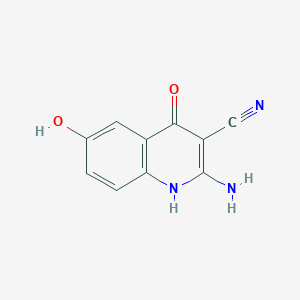
![N-[1-(3-bromophenyl)ethyl]cyclopropanamine](/img/structure/B13217661.png)
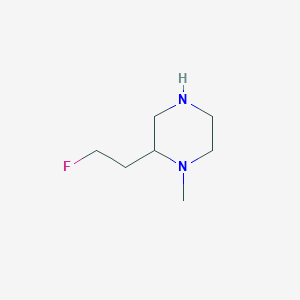
![Methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13217667.png)

